(S)-bambuterol
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Overview
Description
(S)-bambuterol is the (S)-enantiomer of bambuterol. It is an enantiomer of a (R)-bambuterol.
Scientific Research Applications
1. Asthma Treatment
(S)-bambuterol, a prodrug of terbutaline, is primarily used in the treatment of asthma. It is designed for slow metabolism into terbutaline, providing long-acting bronchodilation effects. Clinical studies have demonstrated its efficacy in controlling asthma symptoms with a significant 24-hour effect duration when compared with placebo, making it a suitable choice for once-daily administration in asthmatic patients (Persson, Baas, Knight, Larsen, & Olsson, 1995).
2. Pharmacokinetic Studies
Research on bambuterol has also focused on its pharmacokinetics. For instance, a study investigated the metabolism of (R)-bambuterol in humans, identifying various metabolites and suggesting metabolic pathways like hydrolysis, demethylation, and glucuronidation. This research provides insights into how bambuterol is processed in the body and its potential interactions with other substances (Zhou, Zeng, Zhao, Yang, Liu, Wu, Xu, & Tan, 2016).
3. Therapeutic Equivalence Studies
Comparative studies have been conducted to assess the therapeutic equivalence of bambuterol with other asthma medications. These studies have shown that bambuterol offers similar bronchodilating effects as other established asthma treatments, such as terbutaline controlled-release tablets, without significant differences in side effects (Fugleholm, Ibsen, Laxmyr, & Svendsen, 1993).
4. Application in Pediatric Asthma
Bambuterol's safety and efficacy have also been tested in pediatric asthma patients. A study involving children aged 2-5 years compared bambuterol with terbutaline, focusing on safety profiles and efficacy in managing asthma symptoms, indicating its potential for use in younger patients (Kuusela, Marenk, Sandahl, Sanderud, Nikolajev, & Persson, 2000).
5. Bambuterol Analogues for Alzheimer's Disease
Bambuterol analogues have been studied for their potential application in treating Alzheimer's disease. Some derivatives have shown efficacy in inhibiting butyrylcholinesterase with fewer cardiac effects and increased lipophilicity, presenting potential therapeutic options for Alzheimer's disease (Wu, Tian, Wang, Pistolozzi, Jin, Zhou, Roy, Xu, & Tan, 2017).
properties
CAS RN |
662138-64-9 |
---|---|
Product Name |
(S)-bambuterol |
Molecular Formula |
C18H29N3O5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[3-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m1/s1 |
InChI Key |
ANZXOIAKUNOVQU-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |
SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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